![molecular formula C15H17N5O3 B2537520 N-(6-methoxypyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903514-86-2](/img/structure/B2537520.png)
N-(6-methoxypyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
“N-(6-methoxypyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide” is a complex organic compound that contains several functional groups, including a pyrimidine ring, a morpholine ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and morpholine rings would give the molecule a certain degree of rigidity, while the methoxy and carboxamide groups could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could make the compound more soluble in water, while the carboxamide group could participate in hydrogen bonding .Scientific Research Applications
Structural Chemistry
This compound has been used in the study of protonation sites and hydrogen bonding in mono-hydrobromide salts of two N,4-diheteroaryl 2-aminothiazoles . The study reported that the crystal structures of these compounds feature N,4-diheteroaryl 2-aminothiazoles showing similar molecular conformations but different sites of protonation and thus distinctly different intermolecular hydrogen bonding patterns .
Medicinal Chemistry
The compound is a part of a series of novel compounds bearing imidazo [2,1-b]thiazole scaffolds, which were designed and synthesized based on the optimization of the virtual screening hit compound . These compounds were tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .
Anticancer Therapy
One of the compounds, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-methoxypyridin-3-yl)acetamide, showed potential as an inhibitor against MDA-MB-231 (IC50 = 1.4 μM) compared with sorafenib (IC50 = 5.2 μM), and showed more selectivity against MDA-MB-231 than HepG2 cell line (IC50 = 22.6 μM) .
Antifungal and Antibacterial Properties
Compounds bearing imidazo [2,1-b]thiazole scaffolds, which include this compound, have shown a broad spectrum of pharmacological activities, such as antifungal and antibacterial properties .
Anti-inflammatory and Antihypertensive Properties
These compounds have also shown anti-inflammatory and antihypertensive properties .
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiators
Compounds bearing imidazo [2,1-b]thiazole scaffolds have been used as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-22-14-3-2-11(9-16-14)19-15(21)12-8-13(18-10-17-12)20-4-6-23-7-5-20/h2-3,8-10H,4-7H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEUSUVCPAKKKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxypyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide |
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